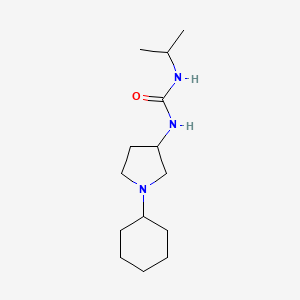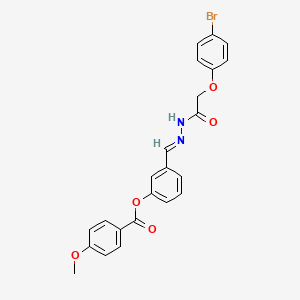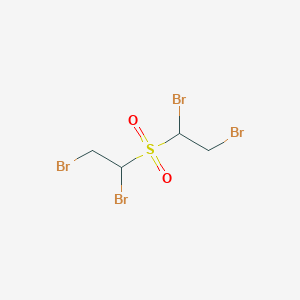
1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its linear formula represents a symmetrical structure containing two bromine atoms, an ethane backbone, and a sulfonyl group.
- This compound is relatively rare and unique, primarily used in research rather than large-scale industrial applications.
1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane: is a chemical compound with the molecular formula and the CAS number .
Preparation Methods
Synthetic Routes: The synthesis of 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane involves bromination reactions. One common method is the reaction of ethane with bromine in the presence of a Lewis acid catalyst (such as FeBr₃ or AlBr₃).
Reaction Conditions: The reaction typically occurs at elevated temperatures and under anhydrous conditions.
Industrial Production: While not widely produced industrially, researchers can access this compound through specialized suppliers like Sigma-Aldrich.
Chemical Reactions Analysis
Reactivity: 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane is susceptible to various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include sulfoxides, sulfones, or substituted ethanes.
Scientific Research Applications
Chemistry: Researchers use this compound as a reagent in organic synthesis, especially for introducing the sulfonyl group.
Biology and Medicine: Its applications in biology and medicine are limited due to its toxicity, but it may serve as a probe or precursor for labeled compounds.
Industry: While not widely used in industry, it could find applications in specialty chemicals or pharmaceutical research.
Mechanism of Action
- The exact mechanism of action for 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane remains an area of study.
- It likely interacts with cellular components through electrophilic reactions, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other dibromoalkanes or compounds containing sulfonyl groups.
Uniqueness: Its symmetrical structure and dual bromination make it distinct within this class of compounds.
Remember that further research and safety precautions are essential when handling this compound due to its toxicity and limited availability.
Properties
CAS No. |
51963-75-8 |
|---|---|
Molecular Formula |
C4H6Br4O2S |
Molecular Weight |
437.77 g/mol |
IUPAC Name |
1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Br4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
InChI Key |
PLNSSDIUSODVQT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)C(CBr)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)


![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)
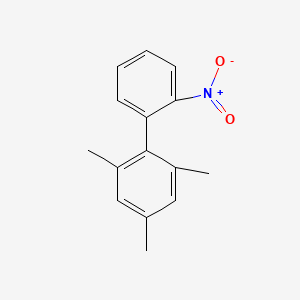
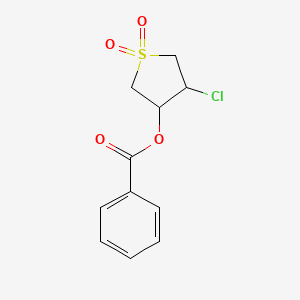

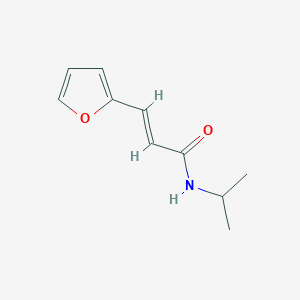
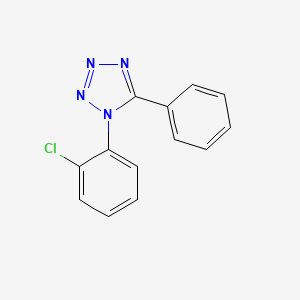
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)


